molecular formula C7H4ClF2N B14744103 2-(2-Chloro-1,2-difluoroethenyl)pyridine CAS No. 395-02-8

2-(2-Chloro-1,2-difluoroethenyl)pyridine

Cat. No.: B14744103
CAS No.: 395-02-8
M. Wt: 175.56 g/mol
InChI Key: LIYPDOHQOMKPFI-UHFFFAOYSA-N
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Description

2-(2-Chloro-1,2-difluoroethenyl)pyridine is a chemical compound with the molecular formula C7H4ClF2N. It is a pyridine derivative where the pyridine ring is substituted with a 2-chloro-1,2-difluoroethenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-1,2-difluoroethenyl)pyridine typically involves the introduction of the 2-chloro-1,2-difluoroethenyl group onto the pyridine ring. One common method involves the reaction of pyridine with 2-chloro-1,2-difluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1,2-difluoroethenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

2-(2-Chloro-1,2-difluoroethenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1,2-difluoroethenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyridine
  • 2-Fluoropyridine
  • 2,3-Difluoropyridine

Uniqueness

2-(2-Chloro-1,2-difluoroethenyl)pyridine is unique due to the presence of both chlorine and fluorine atoms in the ethenyl group, which imparts distinct chemical properties. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications .

Properties

CAS No.

395-02-8

Molecular Formula

C7H4ClF2N

Molecular Weight

175.56 g/mol

IUPAC Name

2-(2-chloro-1,2-difluoroethenyl)pyridine

InChI

InChI=1S/C7H4ClF2N/c8-7(10)6(9)5-3-1-2-4-11-5/h1-4H

InChI Key

LIYPDOHQOMKPFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=C(F)Cl)F

Origin of Product

United States

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